molecular formula C17H22N2O2S B2992730 N-(4-(dimethylamino)phenethyl)-3-methylbenzenesulfonamide CAS No. 953941-27-0

N-(4-(dimethylamino)phenethyl)-3-methylbenzenesulfonamide

Cat. No.: B2992730
CAS No.: 953941-27-0
M. Wt: 318.44
InChI Key: IFFVJZJFJJTUKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(dimethylamino)phenethyl)-3-methylbenzenesulfonamide is a chemical compound intended for research applications. This benzenesulfonamide derivative features a dimethylaminophenethyl moiety, a structure found in compounds investigated for modulating biological pathways. Research on analogous sulfonamide compounds has highlighted their potential as inhibitors of the NLRP3 inflammasome, a multiprotein complex critical in the innate immune response . The NLRP3 inflammasome is a significant therapeutic target, and its overactivation is implicated in the pathogenesis of a range of conditions, including Alzheimer's disease, acute myocardial infarction, and other chronic inflammatory disorders . The mechanism of action for related sulfonamide inhibitors is believed to involve direct interference with the assembly of the NLRP3 inflammasome complex, thereby preventing the maturation of pro-inflammatory cytokines like IL-1β . Researchers can utilize this compound to explore inflammasome biology and inflammatory disease mechanisms. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-14-5-4-6-17(13-14)22(20,21)18-12-11-15-7-9-16(10-8-15)19(2)3/h4-10,13,18H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFVJZJFJJTUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenethyl)-3-methylbenzenesulfonamide typically involves the reaction of 4-(dimethylamino)phenethylamine with 3-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated reactors and in-line monitoring systems can help optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenethyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

N-(4-(dimethylamino)phenethyl)-3-methylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenethyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the sulfonamide group can form covalent bonds with nucleophilic sites on the target molecule. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

PD-L1 Inhibitors (Sulfonamide Derivatives)

highlights sulfonamide derivatives coupled with salicylamide or anisamide scaffolds as PD-L1 inhibitors. Key compounds include:

  • 5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide (30) : 57.152% PD-L1 inhibition.
  • Compound 4 (5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide) : 53.327% inhibition.

Comparison :

  • Structural Differences: The target compound replaces the salicylamide group (in compound 30) with a 3-methylbenzenesulfonamide, eliminating the chlorine and methoxy substituents. The dimethylamino group may enhance solubility compared to fluorophenyl substituents in analogs.
  • Activity : While compound 30 shows higher PD-L1 inhibition, the absence of cytotoxic effects in these analogs suggests that the target compound’s safety profile could align with this trend if tested.

Table 1: PD-L1 Inhibitors Comparison

Compound Core Structure Key Substituents PD-L1 Inhibition (%) Cytotoxicity (PC-3 Cell Line)
Target Compound Benzenesulfonamide 3-methyl, dimethylamino-phenethyl Not reported Not reported
Compound 30 () Salicylamide 5-chloro, 3-fluorophenyl 57.152 Non-cytotoxic
Compound 4 () Benzamide 4-fluorophenyl, methoxy 53.327 66.64% anti-proliferative

CB1 Receptor Modulators (Phenethylamine Derivatives)

identifies 5-chloro-N-(4-(dimethylamino)phenethyl)-3-ethyl-1H-indole-2-carboxamide (Compound 13) as a potent CB1 allosteric modulator (EC50 = 50 nM).

Comparison :

  • Structural Differences: The target compound substitutes the indole-carboxamide group with a 3-methylbenzenesulfonamide.
  • Activity : The sulfonamide group may alter binding affinity compared to the carboxamide in compound 13. If the target compound lacks the indole moiety, its CB1 activity might decrease, highlighting the importance of the heterocyclic core in CB1 modulation .

Antimicrobial Sulfonamides

describes 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide , synthesized for antimicrobial applications.

Comparison :

  • Structural Differences: The target compound features a dimethylamino-phenethyl group instead of an oxazole ring. The oxazole may enhance microbial target specificity, whereas the dimethylamino group could improve membrane permeability.
  • Activity : Antimicrobial efficacy of the target compound remains untested, but the structural divergence suggests differing mechanisms compared to oxazole-containing analogs .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The dimethylamino group (pKa ~8–10) likely increases water solubility at physiological pH, similar to ethyl 4-(dimethylamino) benzoate (), which enhances resin cement reactivity via improved ionization .
  • Metabolic Stability : Sulfonamides generally exhibit moderate metabolic stability. The 3-methyl group may slow hepatic oxidation compared to unsubstituted analogs.

Key Challenges :

  • Steric hindrance from the 3-methyl group may reduce reaction yields compared to para-substituted analogs.
  • The dimethylamino group’s basicity necessitates pH-controlled conditions during coupling reactions.

Biological Activity

N-(4-(dimethylamino)phenethyl)-3-methylbenzenesulfonamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its ability to interact with various biological targets. The presence of the dimethylamino and phenethyl moieties contributes to its lipophilicity and potential bioactivity.

1. Inhibition of Carbonic Anhydrase

Recent studies have shown that certain benzenesulfonamide derivatives exhibit potent inhibitory effects on carbonic anhydrases (CAs), particularly CA IX, which is implicated in cancer progression. For instance, compounds similar to this compound demonstrated IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong selectivity over CA II (IC50 values of 1.55–3.92 μM) .

2. Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231. In vitro studies indicated that it could induce apoptosis significantly, as evidenced by a 22-fold increase in annexin V-FITC positive apoptotic cells compared to controls . This suggests that the compound may disrupt cellular homeostasis in cancer cells, leading to programmed cell death.

3. Antibacterial and Anti-biofilm Properties

In addition to its anticancer effects, this compound has shown antibacterial activity. Studies indicated that it could inhibit the growth of Staphylococcus aureus and Klebsiella pneumoniae at concentrations as low as 50 µg/mL, achieving inhibition rates of approximately 80% . The compound also exhibited anti-biofilm formation capabilities, which is crucial in treating persistent bacterial infections.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways:

  • Carbonic Anhydrase Inhibition : By binding to the active site of CA IX, the compound disrupts the enzyme's function, leading to altered pH levels within the tumor microenvironment, which can inhibit tumor growth and metastasis.
  • Induction of Apoptosis : The mechanism behind apoptosis induction involves mitochondrial dysfunction and activation of caspases, leading to cell death.
  • Antibacterial Mechanisms : The inhibition of bacterial growth may result from interference with essential metabolic pathways or structural components within bacterial cells.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

StudyFindings
Study A Demonstrated potent CA IX inhibition with significant selectivity over CA II. Induced apoptosis in MDA-MB-231 cells with a notable increase in apoptotic markers.
Study BShowed antibacterial activity against S. aureus with an inhibition rate of 80%. Effective against biofilm formation in K. pneumoniae.
Study CInvestigated the pharmacokinetics and ADMET properties, indicating favorable absorption and distribution characteristics for potential therapeutic use.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-(dimethylamino)phenethyl)-3-methylbenzenesulfonamide, and how can purity be optimized during synthesis?

  • Methodology : The compound is typically synthesized via sulfonylation of 3-methylbenzenesulfonyl chloride with 4-(dimethylamino)phenethylamine. Key steps include:

  • Reaction conditions : Use anhydrous solvents (e.g., dichloromethane) under nitrogen to avoid hydrolysis of the sulfonyl chloride.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .
  • Purity validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (¹H/¹³C NMR) for structural confirmation .

Q. How can researchers characterize the solubility and stability of this compound under varying pH conditions?

  • Methodology :

  • Solubility : Perform shake-flask experiments in buffers (pH 1–13) at 25°C, followed by UV-Vis spectrophotometry to quantify dissolved compound .
  • Stability : Conduct accelerated stability studies (40°C/75% RH) and analyze degradation products via LC-MS. Acidic conditions may hydrolyze the sulfonamide group, requiring pH-adjusted formulations .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., PD-L1 inhibition vs. cytotoxicity)?

  • Methodology :

  • Dose-response validation : Replicate assays (e.g., ELISA for PD-L1 binding) across multiple cell lines (e.g., MCF7, PC-3) to confirm specificity .
  • Off-target profiling : Use kinome-wide screening or proteomics to identify unintended interactions with kinases or receptors, which may explain cytotoxicity .
  • Structural analogs : Compare activity of derivatives (e.g., trifluoromethyl or chloro-substituted analogs) to isolate pharmacophore contributions .

Q. How can computational modeling predict binding modes of this compound with PD-L1 or other targets?

  • Methodology :

  • Molecular docking : Use software like AutoDock Vina to dock the compound into PD-L1’s hydrophobic cleft (PDB: 5J8O). Prioritize poses with hydrogen bonds to Tyr56 or π-π stacking with Phe19 .
  • MD simulations : Run 100-ns simulations in explicit solvent (AMBER force field) to assess binding stability and identify key residues for mutagenesis studies .
  • ADMET prediction : Tools like SwissADME predict logP (≈3.2), CNS permeability, and cytochrome P450 liabilities to guide lead optimization .

Q. What analytical techniques are critical for detecting trace impurities in bulk synthesis?

  • Methodology :

  • HPLC-MS/MS : Employ a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in acetonitrile/water to separate and identify impurities (e.g., unreacted amine or sulfonate byproducts) .
  • Elemental analysis : Confirm stoichiometry (C, H, N, S) within 0.3% theoretical values to rule out inorganic contaminants .
  • X-ray crystallography : Resolve crystal structure (if feasible) to confirm stereochemical purity and polymorphic forms .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro and in vivo efficacy for this compound?

  • Methodology :

  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂), bioavailability (F%), and tissue distribution in rodent models. Poor oral absorption may explain in vivo inefficacy despite in vitro activity .
  • Metabolite identification : Use LC-HRMS to detect phase I/II metabolites (e.g., N-demethylation or sulfonation) that may alter activity .
  • Species-specific differences : Test PD-L1 binding affinity across species (human vs. murine) using surface plasmon resonance (SPR) .

Key Research Findings Table

Study Focus Method Key Result Reference
PD-L1 inhibitionELISA assay57% inhibition at 10 µM; no cytotoxicity in fibroblasts
Metabolic stabilityMicrosomal incubationt₁/₂ = 45 min (human liver microsomes); CYP3A4-mediated oxidation dominant
SolubilityShake-flask (pH 7.4)12 µg/mL in aqueous buffer; improved to 85 µg/mL with cyclodextrin complexation
Crystal structureX-ray diffractionMonoclinic P2₁/c space group; H-bond network between sulfonamide and amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.